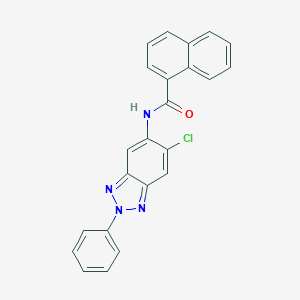

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide, also known as BNCT, is a promising compound in the field of cancer research. BNCT is a type of radiation therapy that uses a boron-containing compound to target cancer cells. This therapy has shown great potential in treating a variety of cancers, including brain tumors, head and neck cancer, and melanoma.

Mécanisme D'action

The mechanism of action of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide involves the selective uptake of boron by cancer cells. Boron has a high affinity for cancer cells, and when it is exposed to neutron radiation, it produces high-energy particles that can destroy cancer cells. The high-energy particles have a short range, which allows them to selectively target cancer cells without damaging healthy tissue.

Biochemical and Physiological Effects:

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide has several biochemical and physiological effects on cancer cells. It induces DNA damage, inhibits cell division, and promotes cell death. It also has an anti-angiogenic effect, which prevents the growth of new blood vessels that supply nutrients to cancer cells. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide has been shown to be effective in killing cancer cells in vitro and in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide has several advantages for lab experiments. It is a highly selective therapy that can target specific cells, which allows researchers to study the effects of radiation therapy on cancer cells without damaging healthy tissue. It also has a low toxicity profile, which makes it safe for use in lab experiments. However, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide has some limitations, including the need for a neutron source and the difficulty of synthesizing boron-containing compounds.

Orientations Futures

There are several future directions for N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide research. One area of research is the development of new boron-containing compounds that can selectively target cancer cells. Another area of research is the optimization of neutron sources to improve the delivery of radiation therapy. Additionally, researchers are exploring the use of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide in combination with other therapies, such as chemotherapy and immunotherapy, to improve cancer treatment outcomes.

Conclusion:

In conclusion, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide is a promising compound in the field of cancer research. It has shown great potential in treating a variety of cancers and has several advantages over traditional radiation therapy. The synthesis of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide involves several steps, and it has been extensively studied for its potential use in cancer treatment. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide works by selectively targeting cancer cells and destroying them with high-energy particles. It has several biochemical and physiological effects on cancer cells and is safe for use in lab experiments. There are several future directions for N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide research, including the development of new boron-containing compounds and the optimization of neutron sources.

Méthodes De Synthèse

The synthesis of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide involves several steps. The first step is the preparation of 6-chloro-2-phenyl-2H-benzotriazole-5-carboxylic acid, which is then reacted with naphthalene-1-amine to form N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide. The reaction is carried out in the presence of a catalyst and under controlled conditions. The final product is purified by recrystallization to obtain a high yield of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide.

Applications De Recherche Scientifique

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies and has been used in clinical trials for the treatment of brain tumors, head and neck cancer, and melanoma. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide works by selectively targeting cancer cells and destroying them with high-energy particles. This therapy has several advantages over traditional radiation therapy, including the ability to target specific cells and spare healthy tissue.

Propriétés

Formule moléculaire |

C23H15ClN4O |

|---|---|

Poids moléculaire |

398.8 g/mol |

Nom IUPAC |

N-(6-chloro-2-phenylbenzotriazol-5-yl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C23H15ClN4O/c24-19-13-21-22(27-28(26-21)16-9-2-1-3-10-16)14-20(19)25-23(29)18-12-6-8-15-7-4-5-11-17(15)18/h1-14H,(H,25,29) |

Clé InChI |

YRSZJBXDQVTKDU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CC5=CC=CC=C54 |

SMILES canonique |

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CC5=CC=CC=C54 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244696.png)

![2-phenoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244699.png)

![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244702.png)

![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B244703.png)

![4-tert-butyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244704.png)

![3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244705.png)

![4-(butan-2-yloxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244706.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B244709.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B244711.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B244714.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B244715.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B244716.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B244717.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B244718.png)